2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc), which is commonly used in peptide synthesis . Fmoc is a protective group for amines and is removed under basic conditions .
Molecular Structure Analysis
The compound likely contains a bicyclic ring structure (bicyclo[2.2.2]octane), a carboxylic acid group, and an Fmoc-protected amine .Chemical Reactions Analysis
In peptide synthesis, Fmoc-amino acids react with amines or other amino acids to form peptides. The Fmoc group can be removed under basic conditions to reveal the free amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its Fmoc group, bicyclic ring structure, and carboxylic acid group. For example, it might be solid at room temperature .Scientific Research Applications
Synthesis and Chemical Structure
- Researchers have developed ε-amino acids based on a bicyclic skeleton like bicyclo[3.3.0]octane-5-amino-1-carboxylic acids, which are ready for use in solid-phase synthesis. These amino acids are prepared from diethylcarboxylic bicyclo[3.3.0]oct-2-enone, available in bulk, through the catalytic Pauson-Khand reaction (Yeo et al., 2006).
- Preparation of complex compounds like 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has been demonstrated, showcasing the intricate chemistry and potential utility of bicyclic compounds in various synthetic applications (Rose et al., 2003).
Applications in Foldamer Science and Chiral Catalysis
- The compound and its derivatives have found applications in foldamer science, the design of peptide/peptidomimetic helical structures, and chiral catalytic systems. For example, the synthesis of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) and its derivatives highlights its role in stabilizing original structures in foldamer science, with applications in health, material science, and catalysis. ABOC's constrained structure and chirality offer a versatile platform for developing original synthetic molecules with highly controlled chemical three-dimensional space (Milbeo et al., 2021).
Bioorganic Chemistry and Drug Design
- The compound's derivatives have been used in asymmetric synthesis as efficient organo-catalysts and have potential applications in bioactive compound synthesis, such as antibiotics, enzyme inhibitors, and antitumor agents (Milbeo et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c27-23(28)25(13-16-9-11-17(25)12-10-16)15-26-24(29)30-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSNFLQYNXHHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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